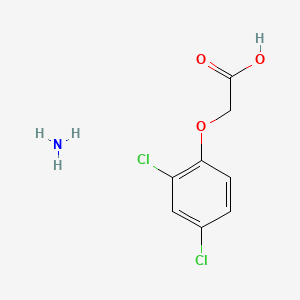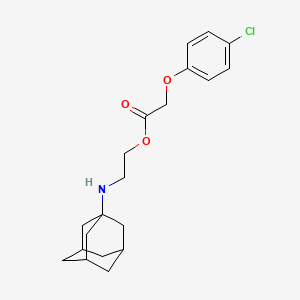
Solushan
Overview
Description
An herbicide with irritant effects on the eye and the gastrointestinal system.
Scientific Research Applications
1. Ethnomedicinal Plants in Solan District
A study conducted in the Dharampur region of Solan district in Himachal Pradesh, India, documented 115 medicinal plants used in traditional health care. This research highlights the importance of ethnomedicinal knowledge in primary health care and the treatment of various diseases. The study emphasizes the need to document this traditional knowledge before it becomes extinct due to modernization in society (Kumar et al., 2021).
2. Soling Processes in Geoconstruction
Research in the field of silica sol technology application in geoconstruction, specifically in cold regions, focused on the specificities of various soling technologies. These include detoxification, absorption, blocking, and strengthening technologies. This study is significant for understanding the thermodynamic resolution and formation of calcium-hydrosilicates and heavy metal ions, crucial for improving properties in geoconstruction (Svatovskaya et al., 2020).
3. Anaerobic Digestion in Solan
A field investigation in Solan, Himachal Pradesh, India, explored the anaerobic digestion of food waste in a biogas reactor. This study is the first to optimize organic loading rates for food waste in ambient conditions in this region. It provided insights into the energy potential, techno-economic feasibility, and global warming potential comparison of various waste management methods, emphasizing anaerobic digestion as the most effective method for managing food waste in hilly areas (Choudhary et al., 2020).
4. Traditional Knowledge of Medicinal Plants in Solan
Another study in Solan district documented the traditional medicinal knowledge of 103 plant species. This research provides insight into the traditional knowledge associated with medicinal plant species used by rural communities in Solan, emphasizing the cultural and medicinal significance of these plants (Sharma et al., 2020).
5. Surface Ocean – Lower Atmosphere Study (SOLAS)
The Surface Ocean – Lower Atmosphere Study (SOLAS) is an international research initiative focusing on understanding key biogeochemical-physical interactions and feedbacks between the ocean and atmosphere. This study is critical for climate and global biogeochemical cycles research, demonstrating the importance of interdisciplinary collaboration in environmental science (Stanley et al., 2021).
Mechanism of Action
Target of Action
Ammonium 2,4-dichlorophenoxyacetate, also known as Solushan, primarily targets broadleaf weeds . It acts as a systemic herbicide, causing uncontrolled growth in these plants while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Mode of Action
This compound is a synthetic auxin, a type of plant hormone . It mimics the action of natural auxins, inducing uncontrolled, abnormal growth in susceptible plants . This uncontrolled growth eventually leads to the death of the plant . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase . This enzyme is encoded by the tfdA gene . The degradation of 2,4-D involves several other enzymes and genes, leading to the breakdown of the compound into simpler substances .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it can be readily absorbed and distributed in the environment.
Result of Action
The primary result of this compound’s action is the death of broadleaf weeds . By mimicking natural auxins and causing uncontrolled growth, this compound disrupts normal plant development, leading to the eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high water solubility means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. On the other hand, this solubility also allows this compound to be readily absorbed by plants, enhancing its action.
Biochemical Analysis
Biochemical Properties
Solushan interacts with various enzymes and proteins in biochemical reactions. For instance, two Pseudomonas strains isolated from soil metabolized this compound as a sole carbon source in mineral salts liquid medium . The cultures contained 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing uncontrolled growth in most broadleaf weeds . Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, cell-free extracts of Pseudomonas N.C.I.B. 9340 grown in this compound cultures contained an oxygenase that converted 3,5-dichlorocatechol into αγ-dichloromuconate .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. The compound is non-persistent in soil but may persist in aquatic systems under certain conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, Pseudomonas strains metabolize this compound into 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate . These metabolic pathways involve various enzymes and cofactors.
properties
IUPAC Name |
azanium;2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNQRMIGNOQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058336 | |
| Record name | 2,4-D, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2307-55-3 | |
| Record name | 2,4-D Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLUSHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)
![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)



![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)
